

A Comprehensive Technical Guide to 4-Acetyl-1-methyl-1-cyclohexene

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Compound of Interest

Compound Name: 4-Acetyl-1-methyl-1-cyclohexene

Cat. No.: B1199586

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This technical guide provides an in-depth overview of **4-Acetyl-1-methyl-1-cyclohexene**, a valuable compound for researchers, scientists, and professionals in chemical and drug development. This document collates its chemical identity, physicochemical properties, spectroscopic data, and relevant experimental protocols.

Chemical Identity

4-Acetyl-1-methyl-1-cyclohexene is an organic compound with a cyclohexene core structure. While the name "**4-Acetyl-1-methyl-1-cyclohexene**" is commonly used, its IUPAC name is 1-(4-methylcyclohex-3-en-1-yl)ethanone.^{[1][2]} The compound is a ketone and is found as a component of essential oils in plants such as *Cedrus atlantica* (Atlas cedar) wood and orange peels.^[3] It is recognized for its role as a flavoring and fragrance agent.^{[1][3]}

CAS Number: 6090-09-1^{[1][3][4]}

Synonyms:

- 1-(4-Methyl-3-cyclohexen-1-yl)ethanone^{[1][4]}
- 1-(4-Methylcyclohex-3-enyl)ethanone^[3]
- 1-Methyl-4-acetyl-1-cyclohexene^{[1][4]}
- 4-Acetyl-1-methylcyclohex-1-ene^[4]

- 4-Methyl-3-cyclohexen-1-yl methyl ketone[3]
- Limona ketone[1][4]
- Ethanone, 1-(4-methyl-3-cyclohexen-1-yl)-[4]
- Cyclohexene, 1-methyl-4-acetyl[1][4]
- Cyclohexene, 4-acetyl-1-methyl[1][4]
- Ketone, methyl 4-methyl-3-cyclohexen-1-yl[4]
- FEMA NO. 4827[1][5]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **4-Acetyl-1-methyl-1-cyclohexene**, providing a valuable resource for identification and characterization.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ O	[2][4]
Molecular Weight	138.21 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[3]
Density	0.927 g/cm ³	[6]
Boiling Point	189.5 °C (at 760 mmHg)	[6]
Flash Point	76.7 °C	[6]
Water Solubility	811 mg/L at 25 °C (estimated)	[7]
logP (o/w)	2.190 (estimated)	[7]
Storage Temperature	2°C - 8°C	[6]

Table 2: Spectroscopic Data

Spectroscopy Type	Data	Source
¹ H NMR (400 MHz, CDCl ₃)	δ 5.31 (s, 1H), 2.50-2.39 (m, 1H), 2.16-1.84 (m, 6H), 2.10 (s, 3H), 1.58 (s, 3H)	[8]
¹³ C NMR (CDCl ₃)	δ 211.99, 133.77, 119.23, 47.20, 29.46, 27.92, 27.02, 24.87, 23.36	[8][9]
Mass Spectrometry (EI, 70eV)	m/z (%): 138 (M+, 100), 123 (50), 95 (78), 79 (26), 67 (36), 43 (32)	[1][8]
Kovats Retention Index	Standard non-polar: 1105, 1114, 1131.2, 1135, 1137, 1144, 1147	[1][10][11]
Standard polar: 1568, 1570	[1][10]	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-Acetyl-1-methyl-1-cyclohexene** are crucial for researchers.

Synthesis Protocol

A representative synthesis involves the reaction of a precursor with a dichloromethane and diatomaceous earth suspension.

Materials:

- Crude mixture of the starting material (CAS 55511-67-6)
- Dichloromethane (CH₂Cl₂)
- Diatomaceous earth
- Silica gel

Procedure:

- A suspension is prepared with dichloromethane (e.g., 2.69 g, 7.77 mmol) and diatomaceous earth (e.g., 2.67 g) in a reaction vessel at 0°C.
- The crude starting material (e.g., 1.48 g) is dissolved in dichloromethane (e.g., 8 mL).
- The solution of the starting material is added dropwise to the prepared suspension at 0°C.
- The reaction mixture is then stirred at room temperature for 2 hours.
- Upon completion, the mixture is filtered through a short pad of diatomaceous earth and a silica gel column.
- The column is rinsed with dichloromethane to collect the product.
- When purified starting material (e.g., 543 mg, 3.9 mmol) is used, a high yield of the target product (e.g., 500 mg, 93% yield) can be obtained.

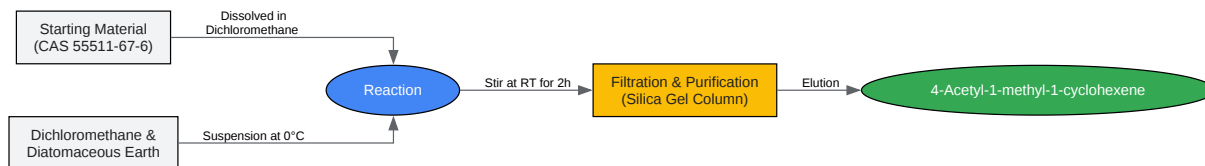
Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **4-Acetyl-1-methyl-1-cyclohexene** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube.[8] ^1H and ^{13}C NMR spectra are acquired on a 400 MHz spectrometer.[8] The data is processed using a Fourier transform of the free induction decay (FID).[8]

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the sample is injected into a gas chromatograph for separation. The separated components are then introduced into a mass spectrometer. Electron ionization (EI) at 70 eV is a common method for this compound, which causes fragmentation of the molecule.[1][8] The resulting fragments are analyzed based on their mass-to-charge ratio (m/z) to generate a mass spectrum.[8]

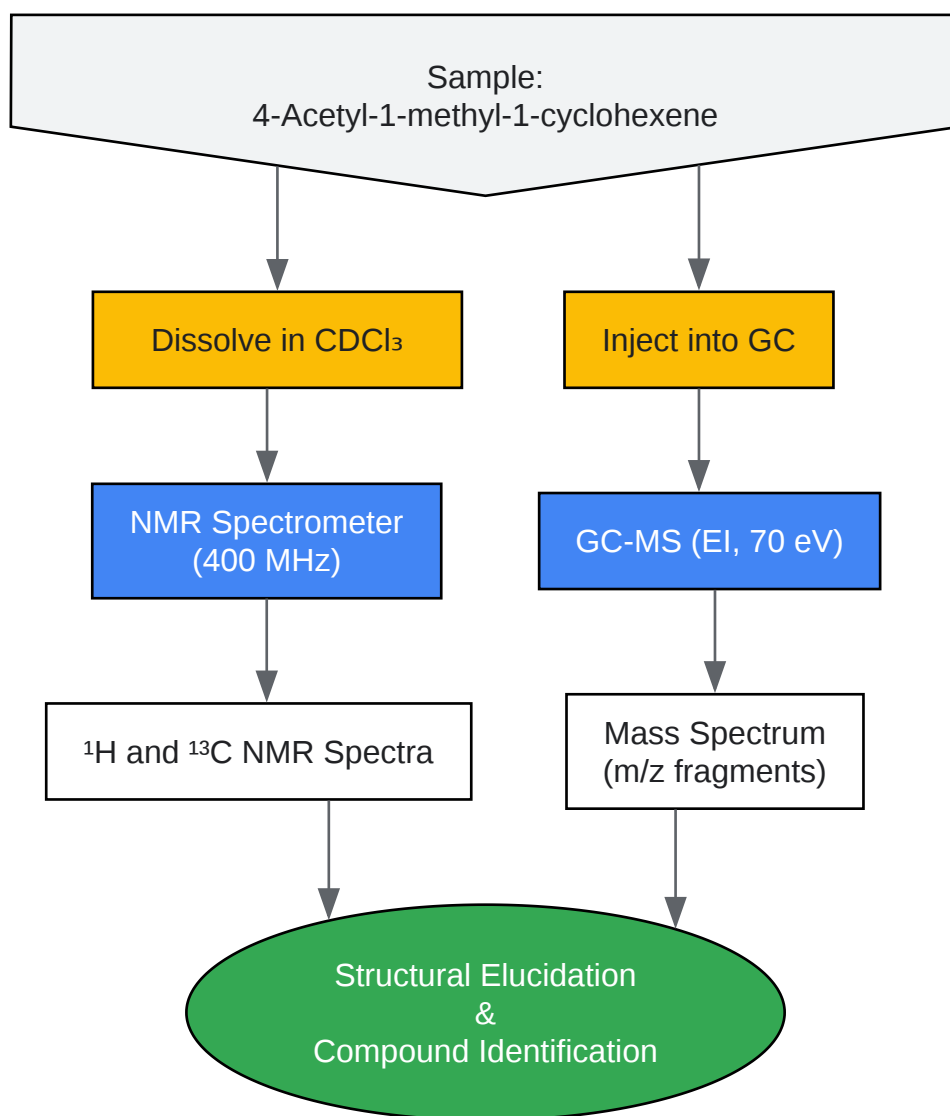
Visualizations

The following diagrams illustrate key workflows related to **4-Acetyl-1-methyl-1-cyclohexene**.



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Caption: Synthesis workflow for **4-Acetyl-1-methyl-1-cyclohexene**.



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Caption: Analytical workflow for the identification of the compound.

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